molecular formula C32H51N7O9 B12333108 L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- CAS No. 83903-28-0

L-Phenylalaninamide,N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl-

Cat. No.: B12333108
CAS No.: 83903-28-0
M. Wt: 677.8 g/mol
InChI Key: OJVRHVWVPJYLSA-ASQMTIINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is a complex peptide compound It is composed of several amino acids, including phenylalanine, norleucine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like pyridine . The final step involves the deprotection of the amino and carboxyl groups to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for the efficient assembly of the peptide chain on a solid support .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the peptide bonds or side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.

Scientific Research Applications

L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalaninamide, N-acetyl-L-phenylalanyl-L-norleucyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.

Properties

CAS No.

83903-28-0

Molecular Formula

C32H51N7O9

Molecular Weight

677.8 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminohexanoic acid;(2S)-2-amino-3-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3.C9H11NO2.C6H14N4O2.C6H13NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9;1-2-3-4-5(7)6(8)9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-5,8H,6,10H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10);5H,2-4,7H2,1H3,(H,8,9)/t10-;8-;4-;5-/m0000/s1

InChI Key

OJVRHVWVPJYLSA-ASQMTIINSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N.CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCCC(C(=O)O)N.CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.